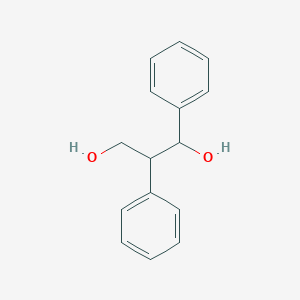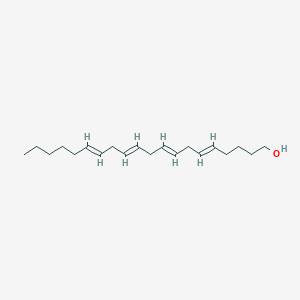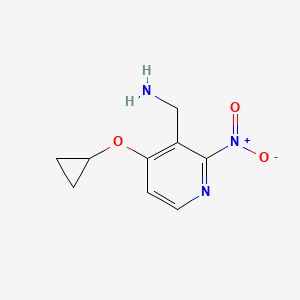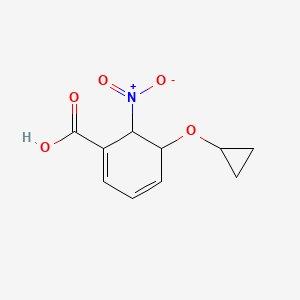
5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropoxy group, a nitro group, and a carboxylic acid group attached to a cyclohexa-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a cyclohexa-1,3-diene derivative, followed by the introduction of the cyclopropoxy group and the carboxylic acid group through subsequent reactions. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo redox reactions, while the cyclopropoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-6-isopropyl-1-nitrocyclohexa-1,3-diene: This compound has a similar structure but with an isopropyl group instead of a carboxylic acid group.
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid: This compound has hydroxyl groups instead of the nitro and cyclopropoxy groups.
Uniqueness
5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for redox activity, while the cyclopropoxy group provides steric hindrance and the carboxylic acid group offers opportunities for hydrogen bonding and ionic interactions.
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO5/c12-10(13)7-2-1-3-8(9(7)11(14)15)16-6-4-5-6/h1-3,6,8-9H,4-5H2,(H,12,13) |
InChI Key |
PVWULYGWUZWOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2C=CC=C(C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


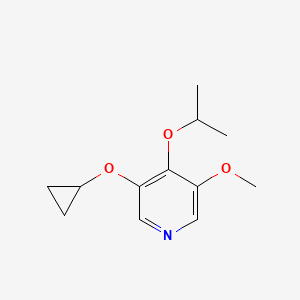
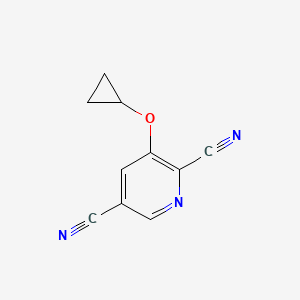
![1-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14808742.png)

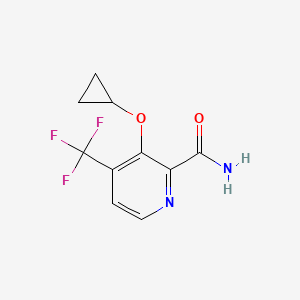
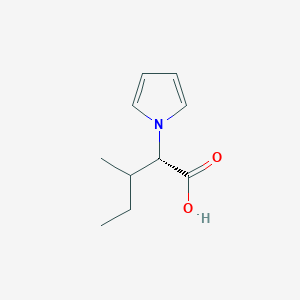

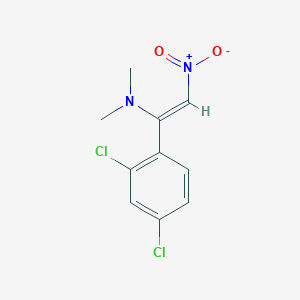

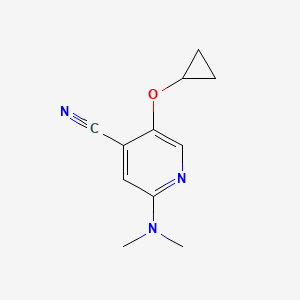
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide](/img/structure/B14808804.png)
